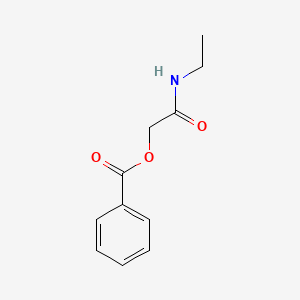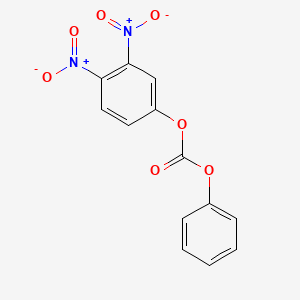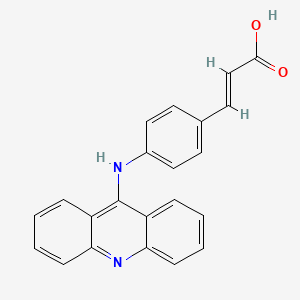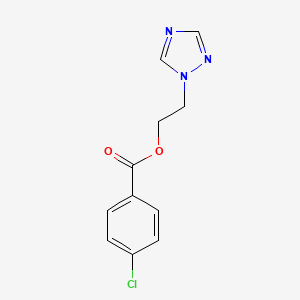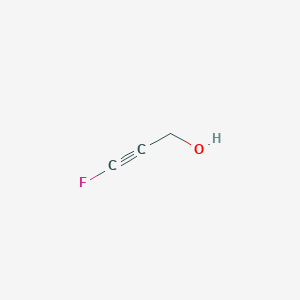
3-Fluoroprop-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroprop-2-YN-1-OL is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a triple bond between carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroprop-2-YN-1-OL typically involves the fluorination of propargyl alcohol. One common method includes the reaction of propargyl alcohol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroprop-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoroprop-2-ynal or 3-fluoroprop-2-ynoic acid.
Reduction: Formation of 3-fluoroprop-2-ene-1-ol or 3-fluoropropanol.
Substitution: Formation of azido or thiol derivatives.
Applications De Recherche Scientifique
3-Fluoroprop-2-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoroprop-2-YN-1-OL involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s reactivity and ability to form stable intermediates. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets . The triple bond provides a site for further chemical modifications, allowing the compound to interact with different pathways and enzymes.
Comparaison Avec Des Composés Similaires
Propargyl alcohol: Lacks the fluorine atom, making it less reactive in certain reactions.
3-Chloroprop-2-YN-1-OL: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Bromoprop-2-YN-1-OL:
Uniqueness: 3-Fluoroprop-2-YN-1-OL is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
63788-34-1 |
|---|---|
Formule moléculaire |
C3H3FO |
Poids moléculaire |
74.05 g/mol |
Nom IUPAC |
3-fluoroprop-2-yn-1-ol |
InChI |
InChI=1S/C3H3FO/c4-2-1-3-5/h5H,3H2 |
Clé InChI |
DTYFDQXBLPHTRD-UHFFFAOYSA-N |
SMILES canonique |
C(C#CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
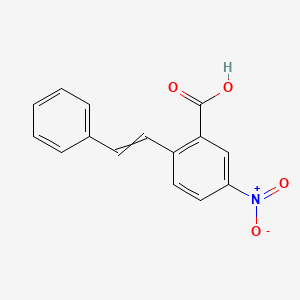
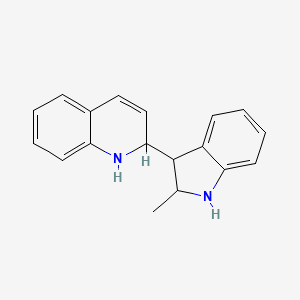
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
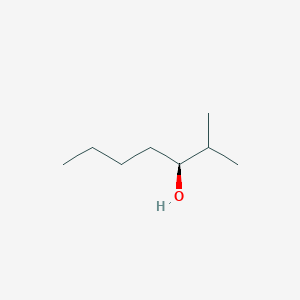
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
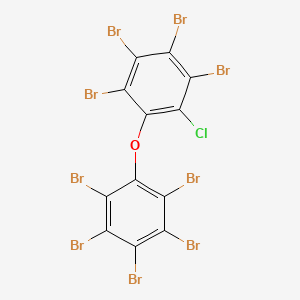
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
